4-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine
Overview
Description
4-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a phenyl group, which is further substituted with a 2-chloro-6-fluorobenzyl ether moiety. The presence of both chloro and fluoro substituents imparts unique chemical properties to the compound, making it a valuable subject for study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzyl Ether: The reaction between 2-chloro-6-fluorobenzyl chloride and 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate to form 4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde.
Formation of the Pyrimidine Core: The condensation of 4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde with guanidine hydrochloride under basic conditions to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl ether and pyrimidine moieties.
Coupling Reactions: The phenyl and pyrimidine rings can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as dimethylformamide or toluene.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction Products: Reduced derivatives such as alcohols or amines.
Scientific Research Applications
4-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine has several applications in scientific research:
Medicinal Chemistry: As a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Chemical Biology: Employed as a probe to study biological pathways and mechanisms.
Industrial Applications: Utilized in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid
- 2-Chloro-6-fluorobenzyl chloride
- N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine
Uniqueness
4-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chloro and fluoro substituents enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O/c18-14-2-1-3-15(19)13(14)10-23-12-6-4-11(5-7-12)16-8-9-21-17(20)22-16/h1-9H,10H2,(H2,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMKPYKCCSEZKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C3=NC(=NC=C3)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301174461 | |
Record name | 4-[4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl]-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301174461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477890-04-3 | |
Record name | 4-[4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl]-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477890-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl]-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301174461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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